4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-22(2,3)13-6-4-12(5-7-13)16-11-29-21(18(16)19(25)27)26-20(28)15-9-8-14(23)10-17(15)24/h4-11H,1-3H3,(H2,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXOYRFRUVVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127825 | |
| Record name | 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438216-05-8 | |
| Record name | 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438216-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: Starting with a thiophene derivative, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Amide Group: The amide group can be introduced via a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or ester.
Substitution with tert-Butylphenyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or strong bases/acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of thiophene compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the induction of apoptosis or cell cycle arrest.
- Antimicrobial Properties : Thiophene-based compounds have been explored for their antibacterial and antifungal activities. The structural features of 4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide suggest potential effectiveness against resistant strains of bacteria due to its ability to interact with microbial enzymes.
- Anti-inflammatory Effects : Some studies have reported that thiophene derivatives can modulate inflammatory pathways, making them candidates for the development of anti-inflammatory drugs. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
Material Science Applications
- Organic Electronics : The electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. They can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form charge transport layers.
- Polymer Chemistry : The incorporation of thiophene units into polymer backbones can enhance the mechanical properties and thermal stability of materials. This has implications for developing high-performance polymers used in coatings and composites.
Agrochemical Applications
- Pesticide Development : Given the structural resemblance to known agrochemicals, this compound may serve as a lead structure for developing new pesticides or herbicides. Its efficacy against specific pests could be evaluated through further synthesis and biological testing.
- Plant Growth Regulators : Some thiophene derivatives have been shown to influence plant growth positively, suggesting potential applications in agriculture as growth regulators or stimulants.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiophene derivatives, including those similar to this compound. The results demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity.
Case Study 2: Antimicrobial Testing
Research conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of various thiophene compounds against Gram-positive and Gram-negative bacteria. Compounds structurally related to the target compound showed promising results, inhibiting bacterial growth at low concentrations.
Case Study 3: Organic Electronics
In a study on organic semiconductor materials, researchers found that incorporating thiophene derivatives improved the charge mobility in thin-film transistors significantly, leading to enhanced performance metrics for OLED devices.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Structural Analogs and Substituent Effects
2-[(4-tert-Butylbenzoyl)Amino]-4-Phenylthiophene-3-Carboxylic Acid (CAS 307513-50-4)
- Structure : 4-phenyl instead of 4-tert-butylphenyl; 3-carboxylic acid instead of carboxamide.
- Properties: The carboxylic acid group reduces lipophilicity (log P ~3.5 vs. ~4.2 for the target compound) and may decrease membrane permeability.
Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate (CAS 532386-24-6)
- Structure: Cyanoacetyl amino group at position 2; ethyl ester at position 3.
- Properties: The cyano group is strongly electron-withdrawing, which may alter electronic distribution compared to the dichlorophenyl carbonyl group. The ester moiety is more prone to hydrolysis than the carboxamide, affecting metabolic stability .
Ethyl 4-(4-Chlorophenyl)-2-{[(4-Methoxyphenoxy)Acetyl]Amino}Thiophene-3-Carboxylate (CAS 374099-77-1)
- Structure: Bulky 4-methoxyphenoxy acetyl substituent at position 2.
- The ether linkage may enhance solubility but reduce lipophilicity (log k ~3.8 vs. ~4.5 for the target compound) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s tert-butyl group contributes to higher log P, enhancing membrane permeability but possibly reducing aqueous solubility.
- Carboxamide derivatives generally exhibit better metabolic stability than esters or carboxylic acids .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiophene carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, amide coupling, and functional group protection/deprotection. For example, similar compounds are synthesized using controlled temperatures (e.g., 80°C for cyclization) and anhydrous solvents like dichloromethane (DCM) to minimize side reactions . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratios for amine-acid coupling) and employing catalysts like triethylamine to enhance yields . Purification via reverse-phase HPLC (MeCN:H₂O gradients) is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and amide bond formation, with characteristic shifts observed at δ 7.2–8.1 ppm for aromatic protons and δ 165–170 ppm for carbonyl carbons . Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da) .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
- Methodological Answer : Based on structural analogs, this compound may modulate ion channels (e.g., TRPV4) or enzyme systems via its dichlorophenyl and carboxamide groups. For example, GSK1016790A, a TRPV4 agonist, shares a dichlorophenyl sulfonamide motif that facilitates target binding . Computational docking studies (using software like AutoDock) can predict interactions with binding pockets, while in vitro assays (e.g., calcium flux measurements) validate activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell line variability). For instance, cytotoxicity in cancer cell lines (IC₅₀) should be cross-validated using orthogonal assays (e.g., MTT vs. apoptosis markers like caspase-3). Dose-response curves (0.1–100 µM) and statistical tools (e.g., ANOVA with post-hoc tests) ensure reproducibility . If solubility varies (e.g., DMSO vs. aqueous buffers), use standardized solvents and report exact concentrations .
Q. What strategies are recommended for improving the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : Introduce steric hindrance (e.g., tert-butyl groups) to reduce CYP450-mediated oxidation. Deuterium isotope effects or fluorine substitution at vulnerable positions (e.g., para to the carbonyl) can enhance half-life . In vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation rates, guiding structural modifications .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing dichlorophenyl with methoxyphenyl or altering the carboxamide to a nitrile). Test derivatives in parallel assays (e.g., enzyme inhibition, cell viability) and use multivariate analysis (e.g., PCA) to correlate structural features with activity. For example, replacing the tert-butyl group with isopropyl reduces lipophilicity (logP) by ~0.5 units, impacting membrane permeability .
Q. What are the best practices for assessing the compound’s photostability and thermal degradation profiles?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
